5-Cyclopropoxy-2-ethylisonicotinamide
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Overview
Description
5-Cyclopropoxy-2-ethylisonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropoxy group attached to an ethylisonicotinamide backbone, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylisonicotinamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethylisonicotinamide moiety. One common method involves the use of cyclopropyl bromide and an appropriate base to form the cyclopropoxy group. Subsequent reactions with ethylisonicotinamide under controlled conditions yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-ethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropoxy derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-ethylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethylisonicotinamide involves its interaction with specific molecular targets and pathways. The cyclopropoxy group may interact with enzymes or receptors, modulating their activity. The ethylisonicotinamide moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.
Nicotinamide derivatives: Compounds with similar amide functionalities but different substituents.
Uniqueness
5-Cyclopropoxy-2-ethylisonicotinamide is unique due to the presence of both the cyclopropoxy and ethylisonicotinamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-5-9(11(12)14)10(6-13-7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14) |
InChI Key |
UBQHGLXCODMUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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